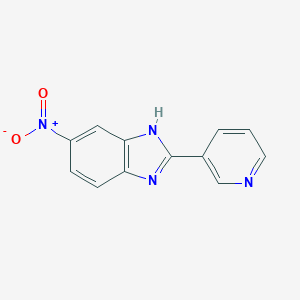

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Heterocycles as Pharmacophores and Privileged Structures

Benzimidazole, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to a wide range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. Its structural similarity to naturally occurring purines allows it to interact readily with various biopolymers in living systems.

The journey of benzimidazole research began in the 1940s when it was first hypothesized to act similarly to purines, leading to initial investigations into its biological properties. The discovery of its therapeutic potential has since led to the development of numerous derivatives. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. ontosight.ai Over the years, research has focused on the various substitution patterns on the benzimidazole nucleus to enhance its therapeutic efficacy.

The benzimidazole scaffold is a component of numerous clinically significant drugs and is associated with a wide array of biological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. The versatility of the benzimidazole nucleus allows for structural modifications that can modulate its biological activity, making it a focal point in the quest for novel therapeutic agents. For instance, certain derivatives have shown potent activity against various cancer cell lines and microbial strains.

Below is a table summarizing the diverse biological activities of various benzimidazole derivatives as reported in scientific literature.

| Biological Activity | Examples of Investigated Benzimidazole Derivatives | Reference Cell Lines/Organisms | Reported Efficacy (Example) |

| Antiproliferative | 2-aryl-5(6)-nitro-1H-benzimidazoles | A549 (Lung Carcinoma) | IC50 of 28 nM for 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole |

| Antiproliferative | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 (Breast Cancer) | IC50 values ranging from 16.38 to >100 μM |

| Antibacterial | N-substituted 6-(nitro)-1H-benzimidazole derivatives | Escherichia coli, Streptococcus faecalis | MIC values ranging from 2 to 16 μg/mL |

| Antifungal | N-substituted 6-(nitro)-1H-benzimidazole derivatives | Candida albicans, Aspergillus niger | MIC values ranging from 8 to 16 μg/mL |

| Topoisomerase I Inhibition | 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa, MCF7, A431 cell lines | Exerted profound inhibition and cytotoxicity |

This table is for illustrative purposes and the data pertains to the specific derivatives mentioned in the cited research, not necessarily 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole itself.

Rationale for Focused Investigation on Nitro-Substituted and Pyridine-Appended Benzimidazoles

The specific structural features of this compound, namely the nitro group and the pyridine (B92270) moiety, provide a strong rationale for its focused investigation. These functional groups are known to significantly influence the physicochemical properties and biological activity of the parent benzimidazole scaffold.

The presence of a nitro group, a potent electron-withdrawing group, can substantially alter the electronic properties of the benzimidazole ring. This modification can enhance the molecule's ability to participate in various biological interactions, potentially leading to increased potency. For example, nitro-substituted benzimidazoles have been investigated for their antiproliferative and antimicrobial activities. frontierspartnerships.orgorientjchem.org The nitro group's influence on the electronic structure can facilitate interactions with biological targets and can be crucial for the compound's mechanism of action.

The unique combination of the benzimidazole scaffold, a nitro substituent, and a pyridine ring gives this compound significant potential for interdisciplinary research. Its study can span across synthetic organic chemistry for the development of efficient synthetic routes, medicinal chemistry for the evaluation of its biological activities, and molecular modeling to understand its interaction with biological targets. Further research into its specific properties could uncover novel applications in various fields of biomedical science. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXDDOCSBCSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347052 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

145861-59-2 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 5 Nitro 2 3 Pyridinyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing a deep understanding of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. niscpr.res.in The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap suggests the molecule is more reactive and less stable. irjweb.com For nitro-substituted benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO is often distributed across the nitro group and the adjacent aromatic ring, facilitating charge transfer within the molecule. researchgate.net Theoretical studies on analogous compounds suggest that the presence of both the electron-withdrawing nitro group and the pyridine (B92270) ring significantly influences the electronic properties and the magnitude of the energy gap. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole based on DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.3 to -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.8 to -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 eV | Chemical reactivity and stability irjweb.com |

| Electronegativity (χ) | 4.2 to 4.5 eV | Tendency to attract electrons |

Note: Values are estimated based on DFT/B3LYP calculations performed on structurally similar nitroaromatic benzimidazole derivatives. irjweb.comnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. niscpr.res.in For this compound, the benzimidazole core is expected to be largely planar. However, the pyridinyl ring attached at the C2 position can rotate. Conformational analysis helps identify the most energetically favorable rotational angle (dihedral angle) between the benzimidazole and pyridine rings. This preferred conformation is critical as it dictates how the molecule interacts with other molecules, including biological targets. The optimization calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide precise bond lengths, bond angles, and dihedral angles. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. esisresearch.org

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N-O (Nitro Group) | 1.22 - 1.25 Å | |

| C-N (Nitro Group) | 1.47 - 1.50 Å | |

| C=N (Imidazole Ring) | 1.32 - 1.38 Å | |

| C-N (Imidazole Ring) | 1.37 - 1.40 Å | |

| Bond Angles (°) | ||

| O-N-O (Nitro Group) | 123 - 126° | |

| C-C-N (Nitro Group) | 118 - 120° | |

| Dihedral Angle (°) |

Note: Values are representative and based on computational studies of related benzimidazole and nitroaromatic compounds. researchgate.net

Theoretical calculations can accurately predict vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. niscpr.res.in These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. mdpi.com This analysis is crucial for assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include the asymmetric and symmetric stretching of the NO2 group, the C=N stretching of the imidazole (B134444) ring, and the C-H stretching of the aromatic rings. esisresearch.orgscholarsresearchlibrary.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (Imidazole) | 3350 - 3400 | 3300 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 scirp.org |

| C=N Stretch (Imidazole) | 1610 - 1630 | 1600 - 1640 scholarsresearchlibrary.com |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1610 scirp.org |

| NO₂ Asymmetric Stretch | 1510 - 1540 | 1515 - 1550 esisresearch.orgscholarsresearchlibrary.com |

Note: Predicted wavenumbers are based on DFT calculations for similar functionalized benzoxazole (B165842) and benzimidazole structures. esisresearch.orgscholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. nih.gov MD simulations apply classical mechanics to model the movements and interactions of atoms and molecules, providing insights into conformational changes, stability, and intermolecular interactions. nih.gov For this compound, MD simulations can be employed to understand its behavior in a solvent or to model its interaction with a biological target, such as a protein's active site. rsc.org These simulations can reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govrsc.org

In Silico Approaches for Drug Discovery and Bioactivity Prediction

In silico methods are essential in modern drug discovery for efficiently screening and prioritizing candidate molecules. These computational approaches predict the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized, saving significant time and resources.

ADMET prediction is a critical in silico analysis that evaluates a molecule's potential to become a viable drug. mdpi.com This profiling assesses properties related to the compound's journey through the body. Drug-likeness is often evaluated using frameworks like Lipinski's Rule of Five, which sets criteria for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools predict these parameters along with others like Topological Polar Surface Area (TPSA), which correlates with intestinal absorption and blood-brain barrier (BBB) penetration. mdpi.com Studies on various benzimidazole derivatives have shown that they generally exhibit good ADMET profiles, although specific substitutions can alter these properties. nih.govresearchgate.net The nitro and pyridinyl groups in this compound would be key determinants of its ADMET characteristics. nih.gov

Table 4: Predicted ADMET and Drug-Likeness Profile for this compound

| Property | Predicted Value/Range | Guideline/Significance |

|---|---|---|

| Molecular Weight (MW) | 240.22 g/mol | Lipinski's Rule: < 500 |

| logP (Lipophilicity) | 2.0 - 2.8 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Donors | 1 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Acceptors | 4 | Lipinski's Rule: ≤ 10 |

| Topological Polar Surface Area (TPSA) | 75 - 85 Ų | Good oral bioavailability: < 140 Ų mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low to moderate | Prediction of CNS activity |

| Gastrointestinal (GI) Absorption | High | Prediction of oral bioavailability |

Note: These properties are predicted using in silico models and are based on analyses of structurally related benzimidazole compounds. mdpi.comresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target receptor at the atomic level. For this compound and related benzimidazole derivatives, molecular docking studies have been instrumental in elucidating their potential biological activities by identifying key binding modes and interactions with various protein targets.

In silico molecular docking studies are frequently employed to screen benzimidazole derivatives against specific biological targets. For instance, various N-substituted benzimidazole derivatives have been docked against crucial target proteins to explore their potential as antibacterial agents. bohrium.com The process involves preparing the 3D structure of the ligand (this compound) and the receptor protein, followed by a docking simulation using software like AutoDock Vina. researchgate.net The results are analyzed based on the binding energy, with lower values indicating a more stable complex and stronger binding affinity. researchgate.net

For a series of novel benzimidazole derivatives, docking studies have revealed important interactions with the active sites of enzymes like DNA gyrase and topoisomerase II, suggesting a potential mechanism for their antibacterial activity. researchgate.netscholarsresearchlibrary.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. For example, in a study of benzimidazole derivatives as potential anticancer agents, docking simulations showed interactions with the active site of protein kinase inhibitors, with binding energies indicating significant inhibitory potential. researchgate.net

While specific docking data for this compound is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights. For example, in a study of bis-benzimidazole derivatives clubbed with pyridine, a compound containing a 5-nitro-1H-benzimidazol-2-yl moiety linked to a 2-(pyridin-3-yl)-1H-benzimidazol-5-amine was designed and its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and bioactivity scores were predicted. researchgate.net Such studies help in understanding the potential for enzyme inhibition and other biological activities. researchgate.net

Interactive Data Table: Example of Docking Scores for Benzimidazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-Phenylbenzimidazole | Protein Kinase | -8.2 |

| N-substituted benzimidazole derivative C1 | Transcriptional Regulator | -10.5517 |

| N-substituted benzimidazole derivative C2 | Transcriptional Regulator | -9.87 |

| N-substituted benzimidazole derivative C3 | Transcriptional Regulator | -8.54 |

| N-substituted benzimidazole derivative C4 | Transcriptional Regulator | -7.99 |

| N-substituted benzimidazole derivative C5 | Transcriptional Regulator | -7.4163 |

Note: This table presents example data from studies on various benzimidazole derivatives to illustrate the type of information obtained from molecular docking studies. bohrium.comresearchgate.net The data is not specific to this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are valuable tools in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of drug action.

The development of a QSAR model involves several steps: selecting a dataset of compounds with known biological activities, calculating molecular descriptors that represent the chemical structure, developing a mathematical model that correlates the descriptors with the activity, and validating the model's predictive ability. nih.gov For benzimidazole derivatives, various QSAR studies have been conducted to explore their diverse biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov

In a typical QSAR study on benzimidazole derivatives, a variety of molecular descriptors are calculated, such as:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, and solubility. nih.gov

Electronic descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy. nih.gov

Steric descriptors: Molecular volume and surface area. nih.gov

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Multiple Linear Regression (MLR) is a commonly used statistical method to build QSAR models. nih.gov The resulting equation provides insights into which descriptors have the most significant impact on the biological activity. For instance, a QSAR study on the antifungal activity of benzimidazole derivatives revealed that lipophilicity (logP), dipole moment, and surface area were key determinants of their inhibitory activity against Saccharomyces cerevisiae. nih.gov

The validation of a QSAR model is crucial to ensure its reliability and predictive power. This is often done using a test set of compounds that were not used in the model development. nih.gov Statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's performance.

Interactive Data Table: Example of Descriptors Used in QSAR Models for Benzimidazole Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity |

| Lipophilicity | logP | Often positively correlated with antifungal activity. nih.gov |

| Electronic | Dipole Moment (DM) | Can influence receptor binding and activity. nih.gov |

| Steric | Surface Area Grid (SAG) | Relates to the size and shape of the molecule, affecting binding. nih.gov |

| Quantum Chemical | HOMO Energy | Relates to the electron-donating ability of the molecule. |

| Quantum Chemical | LUMO Energy | Relates to the electron-accepting ability of the molecule. |

Note: This table provides examples of descriptors commonly used in QSAR studies of benzimidazole derivatives and their general influence on biological activity, as reported in the literature. nih.gov The specific impact of each descriptor can vary depending on the biological target and the series of compounds studied.

Pharmacological and Biological Research of 5 Nitro 2 3 Pyridinyl 1h Benzimidazole and Analogues

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 5-nitro-1H-benzimidazole have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that these compounds are effective against strains such as Staphylococcus aureus, Micrococcus, Bacillus subtilis (Gram-positive), and Shigella dysentery, Escherichia coli (Gram-negative). researchgate.net The antibacterial action of benzimidazoles is thought to stem from their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins. ijirt.org

The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. For instance, certain N-substituted 6-nitro-1H-benzimidazole derivatives have shown potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 μg/mL. nih.govwhiterose.ac.uk Some analogues have exhibited even greater potency against specific strains, with MIC values as low as 0.125 µg/mL against a tolC-mutant E. coli strain. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole (B57391) Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazole derivative | Escherichia coli | 2 - 16 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Streptococcus faecalis | 2 - 16 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | MSSA | 2 - 16 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | MRSA | 2 - 16 | nih.govwhiterose.ac.uk |

| 1,2-disubstituted benzimidazole derivative | tolC-mutant Escherichia coli | 0.125 | researchgate.net |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivative | Staphylococcus aureus | >100 | nih.gov |

Antifungal Efficacy Against Various Fungal Species

The antifungal potential of 5-nitro-2-substituted-1H-benzimidazoles has also been a subject of significant research. These compounds have been screened for activity against various human pathogenic fungi, including Candida albicans, Aspergillus niger, and Penicillium species. researchgate.net The presence of the nitro group on the benzimidazole ring is often associated with enhanced antifungal properties.

Research has demonstrated that certain derivatives exhibit considerable efficacy. For example, some N-substituted 6-nitro-1H-benzimidazole compounds have shown potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.govwhiterose.ac.uk In some cases, the antifungal activity of these synthetic compounds has been found to be comparable to that of established antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-nitro-2-aryl substituted-1H-benzimidazole | Candida albicans | Not specified | researchgate.net |

| 5-nitro-2-aryl substituted-1H-benzimidazole | Aspergillus niger | Not specified | researchgate.net |

| 5-nitro-2-aryl substituted-1H-benzimidazole | Penicillium sp. | Not specified | researchgate.net |

| N-substituted 6-nitro-1H-benzimidazole derivative | Candida albicans | 8 - 16 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Aspergillus niger | 8 - 16 | nih.govwhiterose.ac.uk |

Antiprotozoal Activity and Potential Mechanisms of Action

Benzimidazole derivatives, including those with a nitro substitution, have been investigated for their activity against various protozoan parasites. The benzimidazole scaffold is a core component of several antiparasitic drugs. acs.org Research into 5-nitro-1H-benzimidazole derivatives has shown promising results against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. acs.org

One study found that a 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivative was seven times more active against G. intestinalis than the reference drug benznidazole, with an IC50 value of 3.95 μM. acs.org The same study also reported that some of these compounds were four times more active against T. vaginalis than benznidazole. acs.org The mechanism of antiprotozoal action is believed to be similar to their other antimicrobial activities, involving the disruption of essential cellular processes in the parasite.

Antineoplastic and Anticancer Investigations

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of 5-nitro-2-substituted-1H-benzimidazoles against various cancer cell lines has been a significant area of focus in oncological research. The benzimidazole core is a privileged structure in the development of anticancer agents. waocp.org The presence of a nitro group can enhance the cytotoxic activity of these compounds.

Studies have evaluated the in vitro efficacy of these derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG2). nih.gov The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. Certain N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated strong anticancer activity, with IC50 values ranging from 1.84 to 10.28 μM against five different cell lines, which is comparable to the activity of the established anticancer drug paclitaxel. nih.govwhiterose.ac.uk

Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazole derivative | Human hepatocyte carcinoma (HepG2) | 1.84 - 10.28 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Human breast adenocarcinoma (MDA-MB-231) | 1.84 - 10.28 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Human breast cancer (MCF7) | 1.84 - 10.28 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Colon carcinoma (C26) | 1.84 - 10.28 | nih.govwhiterose.ac.uk |

| N-substituted 6-nitro-1H-benzimidazole derivative | Human rhabdomyosarcoma (RMS) | 1.84 - 10.28 | nih.govwhiterose.ac.uk |

| 4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HeLa | 126.13 | nih.gov |

Exploration of Molecular Targets (e.g., DNA Gyrase, Topoisomerase Inhibition)

The anticancer and antimicrobial activities of benzimidazole derivatives are often attributed to their interaction with key cellular enzymes, particularly DNA gyrase and topoisomerases. researchgate.net These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for therapeutic agents. researchgate.net

DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial drugs. researchgate.net Some benzimidazole-based compounds have been identified as inhibitors of DNA gyrase, often through an ATP-competitive mechanism at the GyrB subunit. researchgate.net Similarly, topoisomerases I and II are vital enzymes in eukaryotic cells and are well-established targets for anticancer drugs. researchgate.net Certain benzimidazole derivatives have shown the ability to inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells. For example, some benzo[a]phenazine derivatives have demonstrated dual inhibition of topoisomerase I and II. researchgate.net

Antiviral Applications

Benzimidazole derivatives have emerged as a significant class of compounds with potent antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov Research has focused on their efficacy in inhibiting viral replication and assembly, making them promising candidates for the development of novel antiviral therapies.

Analogues of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole have demonstrated notable efficacy against several clinically relevant DNA and RNA viruses.

DNA Viruses:

Human Cytomegalovirus (HCMV): Benzimidazole nucleosides are potent inhibitors of HCMV replication in vitro. nih.gov One of the most studied analogues, Maribavir (1263W94), an L-riboside derivative, shows significant potency against both laboratory and clinical HCMV strains, including those resistant to other antiviral drugs like ganciclovir. nih.gov In animal models using SCID mice with human fetal tissue implants, benzimidazole nucleosides like Maribavir and BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) were effective in inhibiting HCMV replication by approximately 30- to 3,000-fold compared to controls. nih.gov

Epstein-Barr Virus (EBV): The L-riboside 1263W94 (Maribavir) has also been identified as a potent inhibitor of EBV, another herpesvirus. It was found to be effective against the lytic replication of EBV in a latently infected Burkitt lymphoma cell line, with a 50% inhibitory concentration (IC50) ranging from 0.15 to 1.1 µM. nih.gov

RNA Viruses:

Human Immunodeficiency Virus (HIV): Certain benzimidazole derivatives have been found to inhibit HIV-1. One series, 5-(5-furan-2-ylpyrazol-1-yl)-1H-benzimidazoles, was discovered to inhibit the assembly of the HIV-1 capsid. nih.gov Another study identified 5-nitro-substituted indolinone derivatives that can block HIV-1 replication through a multitarget mechanism. nih.gov

Other RNA Viruses: A library of assorted benzimidazole derivatives showed activity against several RNA viruses, including Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Several compounds derived from 2-benzylbenzimidazole exhibited potent activity against RSV, with EC50 values in the range of 5-15 µM. nih.gov Pyridobenzazole analogues have also been identified as potent inhibitors of RSV. nih.gov

| Compound/Analogue | Target Virus | Activity Metric | Value | Source |

|---|---|---|---|---|

| 1263W94 (Maribavir) | HCMV | IC50 | 0.12 ± 0.01 µM | nih.gov |

| Ganciclovir (Reference) | HCMV | IC50 | 0.53 ± 0.04 µM | nih.gov |

| 1263W94 (Maribavir) | EBV | IC50 Range | 0.15 - 1.1 µM | nih.gov |

| 2-Benzylbenzimidazole Derivatives | RSV | EC50 Range | 5 - 15 µM | nih.gov |

| 2-benzamido-4-cyano-1-oxo-1H,5H-pyrido[1,2-alpha]benzimidazol | RSV | EC50 | 0.95 µg/ml | nih.gov |

The antiviral mechanisms of benzimidazole derivatives are diverse and target specific stages of the viral life cycle.

For HCMV, the L-riboside Maribavir (1263W94) reduces viral DNA synthesis. Its mechanism is distinct from other antivirals as it strongly inhibits the viral pUL97 protein kinase. nih.gov In contrast, the parent D-riboside compound, BDCRB, acts at a later stage, inhibiting viral DNA maturation and processing. nih.gov

In the case of EBV, Maribavir was shown to inhibit the generation of linear viral DNA and its high-molecular-weight precursors, which are essential for lytic replication. nih.gov This effect is linked to the inhibition of the phosphorylation and accumulation of an essential EBV replicative cofactor. nih.gov

For HIV-1, a specific series of 5-(5-furan-2-ylpyrazol-1-yl)-1H-benzimidazoles was found to directly interfere with the virus's structural components by inhibiting the assembly of the viral capsid. nih.gov

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives are recognized for their significant anti-inflammatory and analgesic activities. nih.govnih.gov Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs). nih.gov

Analgesic Activity: Studies on various benzimidazole analogues have demonstrated both central and peripheral analgesic effects. In an acetic acid-induced writhing test in mice, a model for peripheral analgesia, certain 2-substituted benzimidazoles showed potent activity. At a dose of 50 mg/kg, some compounds achieved writhing inhibition of up to 83.05%, comparable to the standard drug aceclofenac (85.59% at 25 mg/kg). banglajol.info The central analgesic activity, assessed by the tail immersion method, also showed that these compounds could significantly prolong reaction time in a dose-dependent manner. banglajol.info Specifically, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid displayed remarkable naloxone-sensitive central analgesic activity. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzimidazole derivatives has been evaluated using models such as carrageenan-induced paw edema in rats. researchgate.netresearchgate.net One study on a 2-substituted benzimidazole derivative demonstrated a significant, dose-dependent reduction in paw edema, comparable to the standard drug piroxicam. researchgate.net This was accompanied by a marked decrease in the levels of inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2). researchgate.net In vitro assays using luminol-enhanced chemiluminescence have also identified benzimidazole derivatives with IC50 values lower than the standard anti-inflammatory drug ibuprofen. nih.gov

| Compound Class | Assay | Result | Source |

|---|---|---|---|

| Substituted Benzimidazoles | Acetic Acid Writhing (Peripheral Analgesia) | Up to 83.05% inhibition at 50 mg/kg | banglajol.info |

| Substituted Benzimidazoles | Tail Immersion (Central Analgesia) | Significant dose-dependent increase in reaction time | banglajol.info |

| 2-Substituted Benzimidazole Derivative | Carrageenan Paw Edema (Anti-inflammatory) | Significant reduction in paw volume | researchgate.net |

| 2-Substituted Benzimidazole Derivative | TNF-α & IL-6 Levels | Significant decrease in cytokine levels | researchgate.net |

Antioxidant Potential and Free Radical Scavenging Activity

Nitro-substituted and other benzimidazole derivatives have been investigated for their ability to act as antioxidants and scavenge harmful free radicals. Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area.

The antioxidant capacity of these compounds has been evaluated using several in vitro assays:

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. Several studies have shown that benzimidazole derivatives possess potent DPPH scavenging activity. dntb.gov.uaresearchgate.net One investigation of novel benzimidazoles found two compounds to be 17-18 times more potent than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net Another study on benzimidazoles synthesized using 3-nitrobenzaldehyde also reported very good antioxidant activity based on DPPH assay results, with IC50 values as low as 80.23 µg/mL. holycrossngl.edu.in

Ferric Reducing Antioxidant Power (FRAP): This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Nitro and amino-substituted benzimidazole-2-carboxamides have been evaluated with this assay, identifying compounds with significant antioxidant power. dntb.gov.uaresearchgate.net

Lipid Peroxidation (LPO) Inhibition: Lipid peroxidation is a key process in cellular injury caused by free radicals. The ability of benzimidazole derivatives to inhibit NADPH-dependent microsomal lipid peroxidation has been demonstrated. One study found that a derivative with a p-bromophenyl substituent caused 57% inhibition of LPO, approaching the 65% inhibition shown by BHT. nih.gov

| Compound Class | Assay | Activity Metric | Result | Source |

|---|---|---|---|---|

| Novel Benzimidazoles | DPPH Scavenging | IC50 | 1.2 x 10⁻⁵ M | researchgate.net |

| BHT (Reference) | DPPH Scavenging | IC50 | 2.3 x 10⁻⁴ M | researchgate.net |

| Benzimidazole from 3-nitrobenzaldehyde | DPPH Scavenging | IC50 | 80.23 µg/mL | holycrossngl.edu.in |

| Benzimidazole Derivative | Lipid Peroxidation Inhibition | % Inhibition | 57% | nih.gov |

Radiosensitizing Capabilities in Hypoxic Cell Lines

Tumor hypoxia, or low oxygen level in tumor cells, is a major cause of resistance to radiotherapy. elsevierpure.com Compounds that can sensitize these hypoxic cells to radiation are known as radiosensitizers. The electron-affinic nature of the nitro group makes nitroaromatic compounds, including nitroimidazoles and nitrobenzimidazoles, prime candidates for this function. elsevierpure.comnih.gov They act as oxygen mimetics, accumulating in hypoxic regions and restoring radiation-induced damage pathways that are otherwise inactive in the absence of oxygen. elsevierpure.com

While research specifically on this compound is limited in this context, studies on analogous 2-nitroimidazole and 2-nitrobenzimidazole compounds provide strong evidence for the potential of this class.

A novel 2-nitroimidazole, N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine (PRC), demonstrated high hypoxic cytotoxicity and radiosensitizing action in both hypoxia-sensitive lymphoma and hypoxia-resistant glioblastoma cell lines. elsevierpure.com This compound showed almost no toxicity under normal oxygen (normoxic) conditions, highlighting its hypoxia-selective activity. elsevierpure.com

The mechanism for some nitro compounds involves reacting with thiols, where the nitro substituent is displaced as nitrite. nih.gov This reactivity contributes to their radiosensitizing effects.

The development of new nitroimidazole analogues continues to be an active area of research, with a focus on improving efficacy and tumor drug delivery to overcome the limitations of earlier compounds. nih.gov

The presence of the nitro group on the benzimidazole ring of this compound suggests it could possess similar radiosensitizing properties, making it a compound of interest for further investigation in cancer radiotherapy.

Other Significant Biological Activities

In addition to the aforementioned properties, the benzimidazole scaffold is associated with a wide range of other biological activities, underscoring its therapeutic versatility. Various analogues have been reported to exhibit:

Antimicrobial Activity: Many benzimidazole derivatives show potent activity against bacteria and fungi. nih.gov Some compounds have demonstrated significant antibacterial effects against strains like E. coli, S. aureus (including MRSA), and P. aeruginosa, as well as antifungal activity against C. albicans and A. niger. researchgate.net

Anticancer/Antiproliferative Activity: Certain nitro and amino-substituted benzimidazole-2-carboxamides have been tested for their antiproliferative features on human cancer cells, with some showing promising activity with IC50 values in the low micromolar range. dntb.gov.uaresearchgate.net

Anthelmintic and Antiparasitic Activity: The benzimidazole class is well-known for its use as anthelmintic agents (e.g., albendazole). nih.gov Other derivatives have also shown activity against parasites like T. spiralis. rsc.org

Proton Pump Inhibition: Several FDA-approved drugs containing the benzimidazole moiety, such as omeprazole, are used as proton pump inhibitors to treat acid-reflux disorders. nih.govresearchgate.net

Antihypertensive Activity: Analogues such as candesartan incorporate the benzimidazole structure and are used to treat hypertension. nih.govnih.gov

Anthelmintic Efficacy and Microtubule Inhibition

Benzimidazole derivatives have long been the cornerstone of anthelmintic therapy in both human and veterinary medicine since the discovery of thiabendazole in 1961. tandfonline.com Their primary mechanism of action involves the disruption of microtubule polymerization in parasites. tandfonline.comiiarjournals.org Microtubules are essential cellular components involved in various vital functions, including cell division, motility, and intracellular transport. nih.gov By binding to the β-tubulin subunit of the microtubule, benzimidazoles inhibit their formation, leading to the eventual death of the parasite. iiarjournals.orgasm.org

Research into 5-nitro-2-substituted benzimidazole derivatives has demonstrated their potential as effective anthelmintic agents. orientjchem.org Studies have shown that these compounds exhibit significant activity against various helminths. For instance, in vitro studies using the Indian earthworm model have been employed to evaluate the anthelmintic potential of newly synthesized benzimidazole derivatives. orientjchem.orgresearchgate.net

A study on 2-substituted-5-nitro benzimidazoles revealed that the compound 5-nitro-2-phenyl-1H-benzimidazole demonstrated significant anthelmintic activity, causing paralysis and death of earthworms in a concentration-dependent manner. orientjchem.org At a concentration of 100 mg/ml, this compound induced paralysis in 20 minutes and death in 24 minutes. orientjchem.org

The efficacy of benzimidazoles is linked to their ability to bind to specific amino acid residues on the β-tubulin protein. asm.org Notably, residues such as glutamic acid at position 198 (Glu-198) and phenylalanine at position 200 (Phe-200) are considered strong predictors of benzimidazole susceptibility in parasites. asm.org The presence of a nitro group at the 5-position of the benzimidazole ring has been a common feature in several potent anthelmintic agents, suggesting its importance in the pharmacophore. nih.gov

Table 1: Anthelmintic Activity of a 5-Nitro-2-Substituted Benzimidazole Analogue

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 5-nitro-2-phenyl-1H-benzimidazole | 100 | 20 | 24 |

Data derived from in vitro studies on Indian earthworms. orientjchem.org

Further research continues to explore the synthesis of novel benzimidazole derivatives, including those with a 5-nitro substitution, to overcome emerging drug resistance and to develop broad-spectrum anthelmintics. nih.govnih.gov The inhibition of tubulin polymerization remains a key target in the development of these new therapeutic agents. nih.govnih.gov

Anticonvulsant Studies

The versatility of the benzimidazole nucleus extends to the central nervous system, with various derivatives being investigated for their anticonvulsant properties. The structural features of benzimidazoles allow for modifications that can modulate their interaction with different neuronal targets implicated in seizure activity.

While specific studies focusing solely on the anticonvulsant activity of this compound are not extensively detailed in the provided context, the broader class of benzimidazole derivatives has shown promise in this area. Research has indicated that certain substituted benzimidazoles possess anticonvulsant effects, highlighting the potential of this chemical scaffold in the development of new antiepileptic drugs. researchgate.net

The exploration of benzimidazole derivatives in anticonvulsant research often involves screening new compounds in various animal models of epilepsy. These studies aim to identify lead compounds with potent anticonvulsant activity and favorable safety profiles. The mechanism of action for the anticonvulsant effects of benzimidazoles is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Further investigation into the specific structure-activity relationships of 5-nitro-2-substituted benzimidazoles is warranted to determine their potential as anticonvulsant agents. The electronic and steric properties of the substituents at the 2- and 5-positions of the benzimidazole ring are likely to play a crucial role in their interaction with neurological targets.

Applications of 5 Nitro 2 3 Pyridinyl 1h Benzimidazole Beyond Medicinal Chemistry

Coordination Chemistry and Metal Complexation

The molecular architecture of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole makes it a versatile ligand for the formation of metal complexes. The presence of multiple nitrogen heteroatoms provides potential coordination sites for metal ions.

While specific studies detailing the ligand properties of this compound are not extensively documented, its behavior can be inferred from analogous structures. The 2-pyridinyl-benzimidazole framework is known to act as a chelating ligand. For instance, similar pyridinyl-benzimidazole molecules are known to form bridges between metal centers using the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings. mdpi.com This suggests that this compound can function as an N,N-bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the benzimidazole (B57391) ring.

The presence of the electron-withdrawing nitro group at the 5-position of the benzimidazole ring significantly influences the electronic properties of the ligand. This modification can stabilize the benzimidazole ring and affect the electronic environment of the metal center upon complexation. nih.govnih.gov Studies on related nitro-substituted benzimidazole derivatives confirm their ability to form stable complexes with various transition metals. nih.govnih.gov

The synthesis of metal complexes involving benzimidazole derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. A general method for synthesizing metal complexes with a related compound, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, involves dissolving the ligand in methanol, adding a few drops of triethylamine, and then adding a solution of the desired metal salt (e.g., Co(II), Cu(II), Ni(II), Fe(II)) in methanol. nih.gov The reaction mixture is stirred at room temperature, and the resulting complex precipitates out of the solution. nih.gov

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy helps to elucidate the structure of the ligand and its complexes. nih.gov Furthermore, atomic absorption spectroscopy and elemental analysis are employed to confirm the formation of the metal-ligand complex and determine its stoichiometry. nih.gov Although specific palladium(II) complexes of this compound are not detailed in the available literature, the established reactivity of nitro-benzimidazole scaffolds suggests their potential to form stable complexes with a range of transition metals, including palladium. nih.gov

Corrosion Inhibition Studies in Acidic Media

Benzimidazole and its derivatives have been recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. imist.ma Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack. imist.ma

The inhibitive action of compounds like this compound is fundamentally linked to its adsorption onto the metal surface. This process can involve two primary types of interactions: physisorption and chemisorption. Physisorption involves electrostatic forces between the charged metal surface and the inhibitor molecule, while chemisorption involves charge sharing or transfer from the inhibitor to the metal surface, forming a coordinate-type bond.

Studies on the closely related analogue, 5-nitro-1H-benzimidazol-2(3H)-one, show that its adsorption on a mild steel surface in 1 M HCl follows the Langmuir adsorption isotherm. This model implies the formation of a monolayer of the inhibitor on the metal, effectively blocking the active corrosion sites. The adsorption behavior of the parent molecule, 2-(3'-pyridyl) benzimidazole, has also been investigated, highlighting the interaction of this structural framework with surfaces. researchgate.netresearchgate.net The combination of the aromatic benzimidazole and pyridine rings, along with the heteroatoms, facilitates strong adsorption onto the metal surface.

Electrochemical studies are pivotal in quantifying the effectiveness of corrosion inhibitors. Research on analogous compounds demonstrates that they function as mixed-type inhibitors. For example, 5-nitro-1H-benzimidazol-2(3H)-one acts as a mixed-type inhibitor, as indicated by a minor displacement in the corrosion potential (Ecorr) that is less than ±85 mV. This means the compound reduces both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The inhibition efficiency increases with the concentration of the inhibitor, with a study on 5-nitro-1H-benzimidazol-2(3H)-one showing a maximum efficiency of 91% at a concentration of 10⁻³ M.

Inhibition Efficiency of 5-nitro-1H-benzimidazol-2(3H)-one on Mild Steel in 1 M HCl

| Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (Ew%) |

|---|---|---|

| 1 M HCl (Blank) | 1.05 | - |

| 10⁻⁶ | 0.48 | 54 |

| 10⁻⁵ | 0.31 | 70 |

| 10⁻⁴ | 0.18 | 83 |

| 10⁻³ | 0.09 | 91 |

Future Research Directions and Therapeutic Potential of 5 Nitro 2 3 Pyridinyl 1h Benzimidazole

Advancements in Targeted Drug Delivery Systems for Enhanced Therapeutic Index

To improve the therapeutic effectiveness and minimize potential side effects of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole, the development of targeted drug delivery systems is a crucial area of future research. These systems aim to deliver the compound specifically to diseased cells or tissues, thereby increasing its concentration at the site of action and reducing its exposure to healthy tissues.

One promising approach is the use of nanoparticle-based carriers . These can be engineered to encapsulate this compound and can be surface-modified with ligands that bind to receptors overexpressed on cancer cells, for example. This targeted approach could significantly enhance the compound's therapeutic index.

Another area of exploration is the development of liposomal formulations . Liposomes are microscopic vesicles that can carry both hydrophilic and hydrophobic drugs. For this compound, a liposomal formulation could improve its solubility, stability, and pharmacokinetic profile. The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles and liposomes tend to accumulate in tumor tissues more than they do in normal tissues, could be leveraged to increase the compound's concentration at the tumor site. nih.gov

Future research in this area should focus on the design and optimization of these delivery systems for this compound, including in vitro and in vivo studies to evaluate their efficacy and safety.

Exploration of Combination Therapies Involving this compound

The potential of this compound may be further enhanced when used in combination with other therapeutic agents. Combination therapies can offer several advantages, including synergistic effects, reduced drug resistance, and lower doses of individual drugs, which can lead to fewer side effects.

Given the anticancer potential of many benzimidazole (B57391) derivatives, future studies should investigate the synergistic effects of this compound with established chemotherapy drugs. For instance, research on other nitro compounds has shown that they can improve the efficacy of existing treatments for diseases like Chagas disease. This suggests that the nitro group in this compound could play a key role in enhancing the activity of other drugs.

Furthermore, combining this compound with targeted therapies, such as kinase inhibitors or monoclonal antibodies, could be a promising strategy. The benzimidazole scaffold is a component of some existing targeted cancer therapies, and exploring new combinations could lead to more effective and personalized treatment regimens.

Future research should involve in vitro and in vivo studies to identify synergistic drug combinations and to understand the underlying mechanisms of their enhanced efficacy.

Discovery of Novel Biological Targets and Signaling Pathways

A deeper understanding of the molecular mechanisms of action of this compound is essential for its development as a therapeutic agent. Identifying its specific biological targets and the signaling pathways it modulates is a key area for future research.

Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. ontosight.ai For this compound, research is needed to identify its primary and secondary targets. Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to discover these targets.

Once the targets are identified, the next step is to elucidate the signaling pathways that are affected by the compound. This could involve studying its effects on key cellular processes such as cell cycle progression, apoptosis, and angiogenesis. A thorough understanding of the compound's mechanism of action will be crucial for its rational development and for identifying potential biomarkers for patient selection.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the drug discovery and development process. nih.govzenodo.org For this compound, these technologies can be used in several ways:

Rational compound design: AI algorithms can be used to design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov These algorithms can analyze large datasets of chemical structures and biological activities to identify key structural features that are important for a desired therapeutic effect.

Activity prediction: ML models can be trained to predict the biological activity of new compounds before they are synthesized. nih.gov This can help to prioritize the synthesis of the most promising candidates and reduce the time and cost of drug discovery.

ADMET prediction: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. rsc.org This information is crucial for selecting compounds with a favorable safety profile for further development.

The integration of AI and ML into the research and development of this compound has the potential to significantly streamline the process and increase the likelihood of its successful translation into a clinically useful therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole, and how do reaction conditions affect yield?

Methodological Answer :

- Step 1 : Start with nitro-substituted benzimidazole precursors. For example, describes a sodium dithionite (Na₂S₂O₄)-mediated reduction of quinoxalinones to form 2-(indol-2-yl)-benzimidazoles, achieving yields of 59–65% under acidic conditions (HCl) and heating (254–256°C).

- Step 2 : Introduce the 3-pyridinyl group via nucleophilic substitution or cross-coupling reactions. demonstrates alkylation of imidazole derivatives using chloroethyl intermediates (e.g., 3-(2-chloro-2-phenylethyl)thiophene) to attach heteroaromatic substituents.

- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures in ) and temperature (-20°C for sulfoxide formation in ) to minimize side reactions.

Q. Table 1: Comparative Synthesis Approaches

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Na₂S₂O₄ reduction | HCl, 254°C, aqueous | 59–65% | |

| Alkylation | Ethanol, reflux, 12h | 63–65% | |

| Sulfoxide formation | TBHP, -20°C, NH₃ extraction | 94% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments and pyridinyl substitution patterns (e.g., δ 8.5–9.0 ppm for nitro groups in ).

- Infrared (IR) Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and benzimidazole C=N (1650–1600 cm⁻¹) stretches .

- HPLC : Employ C18 columns with ammonium acetate buffers (pH 6.5, as in ) for purity assessment. Adjust mobile phase polarity to resolve nitro-substituted impurities.

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential mutagenicity (per ).

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested ().

- Storage : Keep in airtight containers at -20°C to prevent degradation ().

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer :

- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets (as in ). Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Step 2 : Simulate nitro group vibrational frequencies and compare with experimental IR data to validate computational models .

- Application : Correlate electron-withdrawing effects of the nitro group with anti-cancer activity ().

Q. How can structure-activity relationship (SAR) studies improve antimicrobial potency?

Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., 5-chloroindol-2-yl in or trifluoromethyl groups in ).

- Step 2 : Test against Gram-positive/-negative bacteria using MIC assays. reports enhanced activity with thiophene or pyrazine substituents due to increased lipophilicity.

- Data Analysis : Use CoMFA/CoMSIA models to map steric/electronic requirements for target binding .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer :

- Step 1 : Standardize assay conditions (e.g., pH, cell lines, incubation time). For example, discrepancies in anti-cancer IC₅₀ values may arise from varying MTT assay protocols.

- Step 2 : Validate purity via HPLC () and confirm structural integrity with X-ray crystallography ().

- Step 3 : Cross-reference with quantum chemical data (e.g., nitro group electron affinity in ) to explain divergent reactivities .

Q. What mechanistic insights explain its anti-cancer activity?

Methodological Answer :

- Hypothesis : The nitro group may act as a redox cycler, generating reactive oxygen species (ROS) in hypoxic tumor environments.

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.